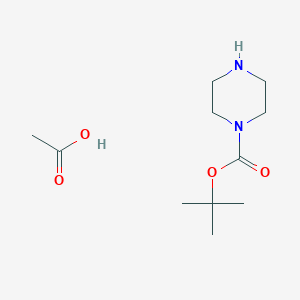

tert-Butyl piperazine-1-carboxylate acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;tert-butyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.C2H4O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;1-2(3)4/h10H,4-7H2,1-3H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYAIUMHCRSUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143238-38-4 | |

| Record name | 1-Boc-piperazine acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl piperazine-1-carboxylate acetate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of tert-Butyl piperazine-1-carboxylate Acetate

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the piperazine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of bioactive molecules.[1][2] Its unique physicochemical properties allow it to modulate aqueous solubility, lipophilicity, and receptor-binding interactions. However, the symmetric nature of piperazine, with its two secondary amine groups, presents a significant challenge for selective chemical modification. This guide focuses on tert-Butyl piperazine-1-carboxylate, commonly known as 1-Boc-piperazine, a cornerstone intermediate that elegantly solves this problem.[1]

The introduction of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens renders it temporarily inert, enabling precise functionalization of the remaining free secondary amine.[1] This mono-protection strategy is fundamental to the synthesis of complex pharmaceutical agents. While 1-Boc-piperazine is an invaluable tool, its free base form can be a low-melting, waxy solid that is sensitive to air.[3][4] To enhance its stability, crystallinity, and ease of handling, it is frequently converted into a salt.

This technical guide provides a comprehensive overview of This compound (CAS No. 143238-38-4), the acetate salt of 1-Boc-piperazine.[5] We will delve into its core chemical properties, synthesis, reactivity, and critical applications, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The narrative will emphasize the causal relationships behind experimental choices, ensuring a deep and practical understanding of this vital chemical entity.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis. The conversion of 1-Boc-piperazine to its acetate salt favorably alters its physical properties, primarily by increasing the melting point and improving stability, which simplifies weighing and handling in a laboratory setting.

The core spectral characteristics are largely defined by the 1-Boc-piperazine structure itself, as the acetate counter-ion is spectroscopically simple. These data are crucial for reaction monitoring and quality control.

Table 1: Comparative Physicochemical Properties

| Property | tert-Butyl piperazine-1-carboxylate (Free Base) | This compound (Salt) |

| CAS Number | 57260-71-6[6] | 143238-38-4[5] |

| Molecular Formula | C₉H₁₈N₂O₂[6] | C₁₁H₂₂N₂O₄[5] |

| Molecular Weight | 186.25 g/mol [6] | 246.30 g/mol [5] |

| Appearance | White to light yellow low melting crystalline mass or waxy solid[1][3] | Crystalline powder |

| Melting Point | 43-47 °C[6][7] | 43-47 °C (Note: some suppliers list the same MP as the free base, likely due to dissociation upon melting)[8] |

| Boiling Point | 258 °C at 760 mmHg[3][6] | Not applicable (decomposes) |

| Density | ~1.03 g/cm³[3][6] | Not available |

| pKa | 8.45 ± 0.10 (Predicted)[3][6] | Not applicable |

| Solubility | Soluble in ethyl acetate, methanol, DMSO, and water[6][7] | Soluble in water and polar organic solvents |

Spectral Data (for 1-Boc-piperazine)

-

¹H NMR: The proton NMR spectrum is characterized by a large singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The piperazine ring protons typically appear as two multiplets around 2.8 ppm and 3.4 ppm.[9]

-

¹³C NMR: Key signals include the tert-butyl carbons around 28 ppm, the piperazine ring carbons in the 45-55 ppm range, the quaternary carbon of the Boc group around 80 ppm, and the carbonyl carbon near 155 ppm.[10]

-

Mass Spectrometry (EI): The mass spectrum shows characteristic fragmentation patterns for the Boc group and the piperazine ring.[11]

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band is observable around 1690-1700 cm⁻¹, characteristic of the carbamate group.

Synthesis and Purification

The industrial preparation of 1-Boc-piperazine focuses on achieving selective mono-protection in a cost-effective and high-yielding manner. The formation of the acetate salt is a subsequent, straightforward step often used to improve the final product's physical form.

Synthesis of 1-Boc-Piperazine

The most prevalent method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). The primary challenge is preventing the formation of the di-protected by-product, 1,4-di-Boc-piperazine.

Causality in Synthesis: Simply reacting piperazine with one equivalent of Boc₂O results in a mixture of starting material, mono-Boc, and di-Boc products. This is because the initially formed 1-Boc-piperazine is still nucleophilic and can compete with the remaining piperazine for the acylating agent. To circumvent this, strategies are employed to modulate the nucleophilicity of the piperazine nitrogens.

An improved, selective method involves the initial formation of a piperazine mono-salt with an acid, such as acetic acid.[12][13] This protonates one nitrogen, deactivating it towards acylation and thereby favoring the formation of the mono-protected product at the other nitrogen.

Protocol 1: Selective Mono-Boc Protection of Piperazine

-

Salt Formation: In a reaction vessel, dissolve piperazine (1.0 eq) in a suitable solvent such as methanol or water.

-

Add acetic acid (1.0 eq) dropwise at room temperature to form the piperazine monoacetate salt in situ.

-

Acylation: In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc₂O, ~1.0-1.1 eq) in the same solvent.

-

Add the Boc₂O solution to the piperazine salt solution. The reaction is typically conducted at room temperature for several hours.

-

Work-up: Upon reaction completion (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >9 with a base (e.g., NaOH or K₂CO₃) to liberate the free base.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.[14]

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield crude 1-Boc-piperazine.[14] It can be further purified by column chromatography or crystallization.

Formation of the Acetate Salt

To obtain this compound, the purified free base is simply treated with one equivalent of acetic acid in a suitable solvent, followed by crystallization.

Caption: Synthesis workflow for this compound.

Reactivity and Key Transformations

The synthetic utility of 1-Boc-piperazine lies in the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under basic and nucleophilic conditions, directing all transformations to the free secondary amine. The acetate salt is typically used directly in reactions requiring a base, which liberates the free amine in situ, or it is neutralized just before use.

Reactions at the Free Amine

-

N-Alkylation: The free amine readily undergoes nucleophilic substitution with alkyl halides or reductive amination with aldehydes and ketones.[2] Reductive amination is particularly common in pharmaceutical synthesis due to its broad substrate scope and mild conditions.

-

N-Arylation: The Buchwald-Hartwig amination allows for the coupling of 1-Boc-piperazine with aryl halides or triflates, a powerful method for creating the N-arylpiperazine motif found in many CNS-active drugs.[2][6]

-

Acylation/Amide Bond Formation: The nucleophilic amine can be acylated with acid chlorides, anhydrides, or coupled directly with carboxylic acids using standard coupling reagents (e.g., EDC, HATU) to form amides.[13]

Deprotection of the Boc Group

The removal of the Boc group is a critical step, typically performed late in a synthetic sequence to reveal the second piperazine nitrogen for further functionalization.

Mechanism and Rationale: The Boc group is highly labile to strong acids.[15] The mechanism involves protonation of the carbamate oxygen, followed by the elimination of the stable tert-butyl cation and carbon dioxide, liberating the free amine.[16]

Common Reagents:

-

Trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[16]

-

Hydrochloric acid (HCl), often as a 4M solution in 1,4-dioxane or methanol.[16]

A Critical Consideration: The tert-Butyl Cation The major challenge during Boc deprotection is the formation of the highly reactive tert-butyl cation.[16][17] This electrophile can cause unwanted side reactions by alkylating nucleophilic sites on the substrate molecule, such as electron-rich aromatic rings, indoles, or thiols.

Expertise in Practice: The Role of Scavengers To prevent these side reactions, "scavengers" are added to the reaction mixture. These are nucleophilic species designed to trap the tert-butyl cation more effectively than the substrate. Common scavengers include:

-

Triisopropylsilane (TIS): Highly effective at reducing the carbocation.

-

Water: Can trap the cation to form tert-butanol.

-

Thioanisole: Used for protecting sulfur-containing amino acids.

A typical "deprotection cocktail" might consist of 95% TFA, 2.5% water, and 2.5% TIS.[16]

Caption: Key transformations of 1-Boc-Piperazine.

Applications in Drug Discovery and Development

1-Boc-piperazine is an indispensable building block for synthesizing a wide range of pharmaceuticals. Its utility spans multiple therapeutic areas, underscoring the versatility of the piperazine scaffold.

-

Antipsychotics: In the synthesis of Cariprazine , an atypical antipsychotic, 1-Boc-piperazine is coupled to a dichlorobenzene core via a Buchwald-Hartwig amination reaction.[2]

-

Oncology: The synthesis of Venetoclax , a BCL-2 inhibitor used to treat certain leukemias, utilizes 1-Boc-piperazine as a key nucleophile to build a portion of the complex molecule.[18][19]

-

CNS Disorders: Many compounds targeting dopamine (D₂) and serotonin (5-HT₁ₐ) receptors for the treatment of psychiatric disorders are synthesized from 1-Boc-piperazine derivatives.[13]

The mono-protected nature of this reagent allows for the sequential and controlled introduction of different substituents at the N1 and N4 positions, enabling the systematic exploration of structure-activity relationships (SAR) during lead optimization campaigns.

Safety, Handling, and Storage

As a responsible scientist, proper handling and storage are non-negotiable for ensuring laboratory safety and maintaining reagent integrity.

-

Hazards: 1-Boc-piperazine is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][9][20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[21] Work should be conducted in a well-ventilated fume hood.[22]

-

Handling: Avoid creating dust. The acetate salt form is a crystalline solid, which is generally easier and safer to handle than the low-melting, waxy free base.

-

Storage: The free base is noted to be air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[3][4] The acetate salt offers improved stability, but it is still good practice to store it in a tightly sealed container in a refrigerator to maximize its shelf life.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids (unless for deprotection), and strong reducing agents.[4]

Detailed Experimental Protocols

The following protocols are provided as representative examples of common transformations.

Protocol 2: Standard Boc Deprotection with TFA

This protocol describes the removal of the Boc group to yield the piperazine as its TFA salt.

-

Preparation: Dissolve the N-Boc-piperazine substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Scavenger Addition (Optional but Recommended): If the substrate contains acid-sensitive or nucleophilic groups, add appropriate scavengers (e.g., triisopropylsilane, 2-5% v/v).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq, often as a 25-50% solution in DCM) dropwise. An exothermic reaction may be observed.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or diethyl ether (2-3 times).

-

Isolation: The resulting product is the crude piperazinium trifluoroacetate salt, which can be used directly in the next step or purified further. To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., saturated NaHCO₃ solution) to pH >9, and extract with an organic solvent.[23]

References

- LookChem. (n.d.). 1-Boc-piperazine.

- ChemBK. (2024). 1-boc-piperazine.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis.

- Pharmaffiliates. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.

- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Boc-piperazine acetate. National Center for Biotechnology Information.

- Angene Chemical. (2024). Safety Data Sheet - tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride.

- Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.

- ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(1), 1-25.

- Manasa Life Sciences. (n.d.). tert-Butyl piperazine-1-carboxylate.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.

- NIST. (n.d.). t-Butyl 1-piperaziencarboxylate. NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-Boc-piperazine acetate | C11H22N2O4 | CID 21899479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. 57260-71-6 CAS MSDS (1-BOC-Piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. t-Butyl 1-piperaziencarboxylate [webbook.nist.gov]

- 12. nbinno.com [nbinno.com]

- 13. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 14. jgtps.com [jgtps.com]

- 15. Amine Protection / Deprotection [fishersci.co.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. BOC deprotection [ms.bzchemicals.com]

- 18. 57260-71-6 | N-Boc-piperazine | Venetoclax | Ambeed.com [ambeed.com]

- 19. 57260-71-6|tert-Butyl piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. angenechemical.com [angenechemical.com]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of N-Boc-Piperazine

Introduction: The Strategic Importance of N-Boc-Piperazine in Drug Discovery

N-tert-butoxycarbonyl-piperazine, commonly known as N-Boc-piperazine, stands as a cornerstone intermediate in modern medicinal chemistry.[1][2] The piperazine ring itself is classified as a "privileged scaffold," a molecular framework frequently found in bioactive compounds and approved drugs, particularly those targeting the central nervous system (CNS), infectious diseases, and cancer.[1][3] Its prevalence is due to the favorable physicochemical properties it imparts, such as enhanced aqueous solubility and oral bioavailability.[3]

The primary challenge in harnessing the power of the symmetrical piperazine molecule lies in achieving selective mono-functionalization. Direct reaction often leads to a difficult-to-separate mixture of mono-substituted, undesired 1,4-disubstituted byproducts, and unreacted starting material.[3][4][5] The tert-butoxycarbonyl (Boc) protecting group provides a robust and elegant solution.[3] By temporarily "masking" one of the two reactive nitrogen atoms, the Boc group allows for precise, selective modification of the remaining secondary amine.[2][6] Its stability across a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes N-Boc-piperazine an indispensable and versatile building block in the synthesis of complex pharmaceutical agents.[3][6][7]

This guide provides an in-depth examination of the core synthetic mechanisms for producing N-Boc-piperazine, detailing the chemical principles, explaining the causality behind methodological choices, and presenting field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: The Primary Synthetic Route: Selective Acylation of Piperazine

The most direct and widely adopted method for synthesizing N-Boc-piperazine involves the electrophilic acylation of the piperazine nucleophile with di-tert-butyl dicarbonate (Boc₂O), the standard reagent for Boc protection.[6]

Core Mechanism of Boc Protection

The fundamental reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on a piperazine nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc₂O.[6][8][9] This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a stable tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide (CO₂) and tert-butoxide.[8][9][10] This decomposition is thermodynamically favorable, providing a strong driving force for the reaction.[7]

Caption: General mechanism of Boc protection of an amine.

The Selectivity Challenge and Strategic Solutions

Given that piperazine possesses two equally nucleophilic secondary amines, controlling the reaction to favor mono-acylation is the critical experimental hurdle. The following strategies are employed to achieve high selectivity for N-Boc-piperazine.

1. Acid-Mediated Mono-Protection: The Industry Standard

This is the most effective and common strategy for achieving high yields of the mono-protected product.[6] The core principle relies on the selective deactivation of one nitrogen atom through protonation.

-

Causality: By introducing one molar equivalent of a suitable acid (e.g., trifluoroacetic acid (TFA), HCl, or acetic acid), a piperazinium salt is formed in situ.[5][6] The positive charge on the protonated nitrogen atom withdraws electron density, rendering it non-nucleophilic and effectively "invisible" to the electrophilic Boc₂O. The remaining unprotonated nitrogen on the free base piperazine molecule remains nucleophilic and reacts selectively to yield the mono-Boc derivative.[6] This method routinely achieves yields in the 70-80% range.[6]

Caption: Acid-mediated strategy for selective mono-Boc protection.

2. Alternative Activating Agents

An alternative approach involves pre-activating the Boc group to create a more reactive intermediate. One such method uses 1,1'-carbonyldiimidazole (CDI).

-

Causality: CDI reacts first with tert-butanol to form tert-butyl 1H-imidazole-1-carboxylate.[2][11] This intermediate is a highly effective Boc-donating agent that can then be reacted with piperazine. This method offers an alternative pathway, sometimes under milder conditions, to achieve mono-protection.[11]

Table 1: Comparison of Conditions for Selective Mono-Boc-Protection

| Method | Key Reagents | Typical Yield | Key Considerations |

| Acid-Mediation | Piperazine, 1 eq. Acid (TFA or HCl), Boc₂O | 70-80%[6] | Industry standard; high selectivity and good yield. Requires careful control of stoichiometry. |

| Stoichiometric Control | Piperazine, <1 eq. Boc₂O | ~45%[6] | Simpler setup but results in incomplete conversion of piperazine and requires more difficult purification. |

| CDI Activation | t-Butanol, CDI, Piperazine | Variable | Avoids direct use of Boc₂O with piperazine; involves a two-step, one-pot procedure.[11] |

| Iodine Catalysis | Piperazine, Boc₂O, cat. I₂ | Good[12] | Environmentally benign, often performed under solvent-free conditions.[6][12] |

Experimental Protocol: Acid-Mediated Synthesis of N-Boc-Piperazine

This protocol is a representative example of the acid-mediated approach, designed for robust and reproducible results.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.

-

Acidification: Cool the solution to 0 °C using an ice bath. Slowly add a solution of trifluoroacetic acid (TFA) (1.0 eq.) dropwise while stirring. Allow the mixture to stir for 15-20 minutes to ensure complete formation of the mono-piperazinium salt.

-

Boc₂O Addition: To the stirring suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq.) in the same solvent dropwise, keeping the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and formation of the product.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and remove the TFA salt.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary to yield pure N-Boc-piperazine.[3][11]

Part 2: Alternative Industrial Synthesis from Diethanolamine

For large-scale industrial production, an alternative multi-step synthesis starting from inexpensive, acyclic precursors is often favored.[13][14] This route circumvents the selectivity issues inherent in the direct acylation of piperazine.[13][15]

Mechanism and Workflow

This synthetic pathway involves three main transformations: chlorination, Boc protection, and finally, cyclization.

-

Chlorination: Diethanolamine is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert both hydroxyl groups into chlorides, yielding bis(2-chloroethyl)amine.[13][15]

-

Boc Protection: The secondary amine of bis(2-chloroethyl)amine is then protected with Boc₂O under basic conditions to form tert-butyl bis(2-chloroethyl)carbamate.[13][15]

-

Aminolysis and Cyclization: The final step involves an intramolecular cyclization reaction. Treatment with ammonia water (aqueous ammonia) acts as both the nitrogen source for the final ring atom and the base to facilitate a double intramolecular nucleophilic substitution, where the Boc-protected nitrogen and the newly introduced ammonia displace the two chloride ions to form the piperazine ring.[13][16]

This industrial process is reported to achieve an overall yield of 94.3% with a purity of 99.42%, demonstrating its efficiency and scalability.[13][16]

Caption: Multi-step industrial workflow from diethanolamine.

Physicochemical and Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized N-Boc-piperazine.

Table 2: Key Physicochemical Properties of N-Boc-Piperazine

| Property | Value | Reference |

| CAS Number | 57260-71-6 | [1][2] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid/waxy solid | [1][2] |

| Melting Point | 43-49 °C | [1][2] |

| Solubility | Soluble in ethanol, methanol, dichloromethane, ethyl acetate | [1][2] |

Conclusion

The synthesis of N-Boc-piperazine is a foundational process in contemporary organic and medicinal chemistry. For laboratory-scale and versatile applications, the direct acid-mediated mono-acylation of piperazine offers a robust and high-yielding strategy that balances efficiency with operational simplicity. For large-scale industrial manufacturing, the multi-step synthesis from diethanolamine provides a cost-effective and highly pure alternative by avoiding the inherent selectivity challenges of the direct approach.

Understanding the mechanistic principles behind each method—particularly the strategy of selective deactivation via protonation—empowers scientists to make informed decisions, troubleshoot syntheses, and adapt protocols to their specific needs. The continued importance of the piperazine scaffold in drug design ensures that these synthetic methodologies will remain critical tools for professionals in the pharmaceutical and life sciences industries.[1][17]

References

- CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry.

- Boc Protection Mechanism (Boc2O). Common Organic Chemistry.

- Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

- Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. Benchchem.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

- Amine Protection and Deprotection. Master Organic Chemistry.

- Synthesis method of N-Boc piperazine.

- A kind of synthetic method of N-Boc piperazines.

- A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.

- Di-tert-butyl piperazine-1,4-dicarboxyl

- Exploring N-Boc-Piperazine: Properties, Applic

- The synthesis method of 1-BOC-Piperazine. ChemicalBook.

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar

- Application Notes and Protocols for Boc-Protection of Piperazine Deriv

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 11. rsc.org [rsc.org]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 14. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 15. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. innospk.com [innospk.com]

1-Boc-Piperazine: A Technical Guide for Synthetic and Medicinal Chemists

Abstract: This technical guide offers a comprehensive examination of 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate), CAS number 57260-71-6, a fundamental building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, provides validated protocols for its synthesis and purification, and explores its versatile reactivity. Furthermore, it highlights the critical role of 1-Boc-piperazine in the development of pharmaceuticals, offering insights grounded in practical application for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of 1-Boc-Piperazine

Piperazine derivatives are a cornerstone of many biologically active compounds.[1][2][3] The strategic mono-protection of the piperazine scaffold with a tert-butyloxycarbonyl (Boc) group to form 1-Boc-piperazine is a key tactic in contemporary organic synthesis.[3][4] This approach differentiates the two nitrogen atoms, enabling selective chemical modifications at the free secondary amine while the other is masked.[5][6] The Boc group is favored for its stability across a range of reaction conditions and its straightforward removal under acidic conditions, making 1-Boc-piperazine an exceptionally versatile and widely utilized intermediate.[7][8]

This guide serves as an in-depth resource, providing both theoretical knowledge and actionable, field-tested protocols.

Physicochemical and Spectroscopic Profile

A solid understanding of a reagent's physical and spectral characteristics is essential for its effective use in the lab.

Table 1: Physicochemical Properties of 1-Boc-piperazine

| Property | Value | Source(s) |

| CAS Number | 57260-71-6 | [1][9] |

| Molecular Formula | C9H18N2O2 | [8][10] |

| Molecular Weight | 186.25 g/mol | [8][10] |

| Appearance | White to off-white crystalline solid or powder | [4][9] |

| Melting Point | 43-47 °C | [11][12][13] |

| Boiling Point | ~258 °C at 760 mmHg | [14] |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, DMSO, and water | [4][11][13][15] |

| Density | ~1.03 g/cm³ | [14] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure of 1-Boc-piperazine.[16]

-

¹³C NMR: The carbon NMR provides further structural confirmation.

-

IR: The infrared spectrum will show characteristic peaks for the N-H bond and the carbonyl group of the Boc protecting group.

Synthesis and Purification

The reliable synthesis of high-purity 1-Boc-piperazine is critical for its successful use. The most common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).[2]

Diagram 1: Synthesis of 1-Boc-piperazine

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. petalheadexim.com [petalheadexim.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 12. 1-Boc-哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]

- 14. lifechempharma.com [lifechempharma.com]

- 15. 1-Boc-piperazine, 99% | Fisher Scientific [fishersci.ca]

- 16. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]

A Senior Application Scientist's Guide to the Physical Properties of N-tert-butoxycarbonylpiperazine

Abstract

N-tert-butoxycarbonylpiperazine (N-Boc-piperazine) is a cornerstone building block in modern medicinal chemistry and drug development.[1][2] Its widespread use stems from the unique structural feature of a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group, which allows for selective functionalization at the secondary amine.[1][3] This guide provides an in-depth examination of the core physical properties of N-Boc-piperazine, offering not just the data, but the scientific context and experimental methodologies crucial for its effective application. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data with practical, field-proven insights to ensure both scientific integrity and successful experimental outcomes.

Introduction: The Strategic Importance of N-Boc-Piperazine

The piperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, appearing frequently in drugs targeting a wide array of conditions, from central nervous system (CNS) disorders to cancer and infectious diseases.[1][4][5] The strategic advantage of N-Boc-piperazine lies in its Boc protecting group. This group effectively "masks" one of the two reactive nitrogen atoms, thereby enabling chemists to perform selective N-alkylation or N-arylation at the free secondary amine position.[3][6] This controlled, stepwise functionalization is fundamental to building the complex molecular architectures required for modern therapeutics.[7] A thorough understanding of its physical properties is, therefore, not merely academic; it is a prerequisite for efficient process development, quality control, and successful synthesis campaigns.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, storage, and application in synthesis. The properties of N-Boc-piperazine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 57260-71-6 | [8][9] |

| Molecular Formula | C₉H₁₈N₂O₂ | [3][10] |

| Molecular Weight | 186.25 g/mol | [1][10] |

| Appearance | White to off-white or yellowish crystalline solid/powder.[1][2][11] | [1][2][11] |

| Melting Point | 43-47 °C (lit.) | [8][12][13] |

| Boiling Point | 258 °C at 760 mmHg | [11][14] |

| Density | ~1.03 g/cm³ | [3][11] |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane.[3][6][8] Insoluble in water.[15] | [3][6][8][15] |

Note: The melting point can vary slightly based on purity. The cited range is typical for commercial-grade material.

Spectroscopic Profile for Identity and Quality Control

Spectroscopic analysis is the gold standard for confirming the identity and structural integrity of a chemical compound. For N-Boc-piperazine, the key techniques are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum of N-Boc-piperazine is characterized by three main signals:

-

A large singlet at approximately 1.45 ppm , integrating to 9 protons. This signal is indicative of the nine equivalent protons of the tert-butyl group ((CH₃)₃C).

-

A multiplet around 2.7-2.9 ppm , corresponding to the four protons on the carbons adjacent to the unprotected secondary amine (-NH-CH₂ -).

-

A multiplet around 3.3-3.5 ppm , corresponding to the four protons on the carbons adjacent to the nitrogen bearing the Boc group (-N(Boc)-CH₂ -).

-

A broad singlet, typically around 1.5-2.5 ppm (and often variable), corresponding to the proton on the secondary amine (-NH -).

-

-

¹³C NMR (Carbon NMR): The carbon spectrum provides confirmation of the carbon skeleton.[16] Key expected signals include:

-

A signal around 28.7 ppm for the methyl carbons of the Boc group.

-

Signals for the piperazine ring carbons, typically observed in the 40-50 ppm range.

-

A signal around 79.3 ppm for the quaternary carbon of the Boc group.

-

The carbonyl carbon of the Boc group appears downfield, typically around 154.8 ppm .

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of N-Boc-piperazine will prominently feature:

-

~3300 cm⁻¹ (N-H Stretch): A moderate absorption band corresponding to the stretching of the secondary amine N-H bond.

-

~2850-2975 cm⁻¹ (C-H Stretch): Strong, sharp absorption bands from the C-H bonds of the piperazine ring and the tert-butyl group.

-

~1690 cm⁻¹ (C=O Stretch): A very strong, sharp absorption band characteristic of the carbonyl group in the Boc (carbamate) functionality. This is often the most diagnostic peak.

Experimental Methodologies: A Practical Approach

As a Senior Application Scientist, it is imperative to move beyond data tabulation and into the realm of practical, reproducible science. The following section details the protocols for verifying the critical physical properties of N-Boc-piperazine, with an emphasis on the rationale behind the chosen methods.

Workflow for Identity and Purity Verification

The following diagram illustrates a standard workflow for the comprehensive verification of a new batch of N-Boc-piperazine, ensuring it meets the standards required for use in sensitive synthetic applications.

Caption: Standard QC workflow for N-Boc-piperazine.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: While a traditional melting point apparatus provides a range, DSC offers superior accuracy and insight. It measures the heat flow required to raise the sample's temperature, revealing a sharp endothermic peak at the melting point. The sharpness of this peak is a strong indicator of purity; impurities typically cause melting point depression and peak broadening.

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC instrument using a certified indium standard (Melting Point: 156.6 °C). This ensures the temperature and heat flow accuracy of the instrument.

-

Sample Preparation: Accurately weigh 2-5 mg of N-Boc-piperazine into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 70 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min). The purge maintains an inert atmosphere, preventing oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the primary endothermic peak observed in the thermogram. A sharp peak with an onset between 43-47 °C confirms high purity.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the definitive technique for quantifying the purity of organic compounds. It separates the main compound from any impurities, and a UV detector quantifies each component. This protocol provides a robust method for achieving a baseline purity assessment of ≥98%.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of N-Boc-piperazine at 1.0 mg/mL in methanol. From this, create a working standard of 0.1 mg/mL by diluting with the mobile phase.

-

Sample Preparation: Prepare the sample to be analyzed at a concentration of 0.1 mg/mL in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA). TFA is used to sharpen peaks by ensuring the secondary amine is protonated.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

-

Injection Volume: 10 µL.

-

UV Detection: 210 nm. This wavelength is chosen for detecting the carbamate chromophore.

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the sample peak should match that of the standard.

Conclusion

N-tert-butoxycarbonylpiperazine is a fundamentally important molecule whose utility is predicated on its well-defined physical and chemical properties. For the drug development professional, a rigorous, experimentally validated understanding of these properties—from melting point as an indicator of purity to the spectroscopic signatures that confirm identity—is non-negotiable. The protocols and data presented in this guide serve as a robust framework for the quality control and effective synthetic application of this versatile building block, ultimately enabling the streamlined development of next-generation therapeutics.

References

A comprehensive list of sources has been consolidated and is available for verification. This list prioritizes direct links to data sheets and authoritative chemical databases.

- Vertex AI Search Result, based on 1-BOC-PIPERAZINE 57260-72-7 wiki. [No URL available]

- Fisher Scientific. (n.d.). 1-Boc-piperazine, 99%. Retrieved from Fisher Scientific. [https://www.fishersci.com/shop/products/1-boc-piperazine-99/AC385380250]

- lifechem pharma. (n.d.). 1-boc Piperazine. Retrieved from lifechem pharma. [https://www.lifechempharma.com/product/1-boc-piperazine/]

- NSR laboratories Pvt. Ltd. (n.d.). 1-Boc -Piperazine - (57260-71-6). Retrieved from NSR laboratories Pvt. Ltd. [https://nsrlabs.com/product/1-boc-piperazine-57260-71-6/]

- Benchchem. (n.d.). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. Retrieved from Benchchem. [https://www.benchchem.com/pdf/B0963_Technical_Guide.pdf]

- Borne, R. F. (n.d.). The Role of (S)-1-Boc-3-(Hydroxymethyl)piperazine in Modern Drug Discovery. Retrieved from a chemical supplier's blog. [https://www.chem-space.com/blog/the-role-of-s-1-boc-3-hydroxymethylpiperazine-in-modern-drug-discovery]

- ChemicalBook. (n.d.). 1-BOC-Piperazine | 57260-71-6. Retrieved from ChemicalBook. [https://www.chemicalbook.com/ProductChemicalPropertiesCB5472304_EN.htm]

- LookChem. (n.d.). 1-Boc-piperazine. Retrieved from LookChem. [https://www.lookchem.com/1-Boc-piperazine/]

- Sigma-Aldrich. (n.d.). 1-Boc-piperazine, 97%. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/343536]

- Alfa Chemistry. (n.d.). CAS 57260-72-7 1-BOC-PIPERAZINE. Retrieved from Alfa Chemistry. [https://www.alfa-chemistry.com/cas_57260-72-7.htm]

- Cheméo. (n.d.). Chemical Properties of t-Butyl 1-piperaziencarboxylate (CAS 57260-71-6). Retrieved from Cheméo. [https://www.chemeo.

- PharmaCompass.com. (n.d.). N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from PharmaCompass.com. [https://www.pharmacompass.com/active-pharmaceutical-ingredients/n-boc-piperazine]

- ChemicalBook. (n.d.). 1-BOC-Piperazine CAS#: 57260-71-6. Retrieved from ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5472304.htm]

- ChemicalBook. (n.d.). 57260-71-6 | CAS DataBase. Retrieved from ChemicalBook. [https://www.chemicalbook.com/CAS/57260-71-6.htm]

- Chem-Impex. (n.d.). 1-Boc-piperazine. Retrieved from Chem-Impex. [https://www.chemi.us/product/1-boc-piperazine-02591]

- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/143452]

- CAS Common Chemistry. (n.d.). N-BOC-Piperazine. Retrieved from CAS. [https://commonchemistry.cas.org/detail?cas_rn=57260-71-6]

- Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine). Retrieved from Petalheadexim. [https://petalheadexim.com/product/n-boc-piperazine-1-boc-piperazine/]

- SpectraBase. (n.d.). 1-Boc-piperazine - Optional[13C NMR] - Spectrum. Retrieved from SpectraBase. [https://spectrabase.com/spectrum/1OHdgRnIHh0]

- CymitQuimica. (n.d.). CAS 57260-71-6: N-BOC-Piperazine. Retrieved from CymitQuimica. [https://www.cymitquimica.com/cas/57260-71-6]

- Protheragen. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from Protheragen. [https://www.protheragen.

- Vitaku, E., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6128. [https://www.mdpi.com/1420-3049/26/20/6128]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 8. 1-Boc-piperazine, 99% | Fisher Scientific [fishersci.ca]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lifechempharma.com [lifechempharma.com]

- 12. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 13. 1-Boc-哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Page loading... [guidechem.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

Solubility of tert-butyl piperazine-1-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl Piperazine-1-carboxylate in Organic Solvents

Abstract

Tert-butyl piperazine-1-carboxylate, commonly known in the field as N-Boc-piperazine, is a cornerstone building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its unique mono-protected structure, featuring a piperazine ring with one nitrogen masked by a tert-butoxycarbonyl (Boc) group, allows for selective functionalization at the free secondary amine, making it an invaluable intermediate for synthesizing complex drug candidates.[1][2][3] The solubility of N-Boc-piperazine in organic solvents is a critical physical parameter that dictates its handling, reaction kinetics, purification, and ultimately, the efficiency and scalability of a synthetic process. This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-piperazine, grounded in theoretical principles and practical, field-proven methodologies. It is designed for researchers, chemists, and drug development professionals to facilitate informed solvent selection and optimize synthetic workflows.

Core Concepts: Understanding N-Boc-Piperazine

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the prerequisite for any successful process development. N-Boc-piperazine is a white to off-white crystalline powder or waxy solid at room temperature.[2][4][5]

| Property | Value | Reference |

| CAS Number | 57260-71-6 | [1][2][6] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][6][7] |

| Molecular Weight | 186.25 g/mol | [2][4][7] |

| Appearance | White to off-white crystalline powder/waxy solid | [1][2][4] |

| Melting Point | 43-49 °C | [2][4][8] |

| Synonyms | 1-Boc-piperazine, N-Boc-piperazine, tert-Butyl 1-piperazinecarboxylate | [1][6][9] |

The structure features a polar carbamate moiety and a secondary amine, which can participate in hydrogen bonding, contrasted with the nonpolar, sterically bulky tert-butyl group. This amphiphilic nature is key to its solubility behavior.

The Strategic Importance in Synthesis

The Boc protecting group is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions to regenerate the free amine.[1] This strategic utility allows chemists to perform selective chemistry—such as alkylation, arylation, or acylation—on the unmasked secondary amine of the piperazine ring without side reactions, making N-Boc-piperazine a vital precursor in the synthesis of numerous pharmaceuticals, including antipsychotics and central nervous system agents.[3][9]

The Science of Solubility: Theoretical Framework

The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by the principle that the change in Gibbs free energy (ΔG) for dissolution must be negative. This is influenced by several factors.

-

"Like Dissolves Like": This heuristic is a powerful predictor of solubility. The molecular structure of N-Boc-piperazine contains both polar (amine, carbamate) and non-polar (tert-butyl, aliphatic carbons) regions. Therefore, it is most soluble in solvents of intermediate polarity that can effectively solvate both parts of the molecule.

-

Solvent Polarity and Hydrogen Bonding: Polar aprotic solvents (e.g., Acetone, Ethyl Acetate) can interact with the dipole of the carbamate group, while polar protic solvents (e.g., Methanol, Ethanol) can act as both hydrogen bond donors and acceptors, effectively solvating the N-H bond and the carbonyl oxygen.

-

Temperature: For most solid solutes, solubility increases with temperature. This endothermic dissolution behavior is fundamental to crystallization processes, where a compound is dissolved in a hot solvent and precipitates upon cooling.

-

Equilibrium vs. Kinetic Solubility: It is crucial to distinguish between these two concepts in a drug development context.[10]

-

Equilibrium (Thermodynamic) Solubility: The maximum concentration of a compound in a solvent at equilibrium. This is a fixed value under specific conditions (temperature, pressure) and is best determined by methods like the shake-flask technique.[11]

-

Kinetic Solubility: The concentration at which a compound, rapidly dissolved from a high-concentration stock (often DMSO), begins to precipitate. This is often measured in high-throughput screening but may not reflect the true thermodynamic equilibrium.[10] For process chemistry and crystallization, equilibrium solubility is the more relevant and reliable parameter.

-

Solubility Profile of N-Boc-Piperazine

| Solvent Class | Solvent | Qualitative Solubility | Reference(s) |

| Halogenated | Dichloromethane (DCM) | Soluble | [1][2] |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Soluble | [1][2][3][12] |

| Ketones | Acetone | Soluble | [3] |

| Esters | Ethyl Acetate (EtOAc) | Soluble | [2][8][13] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [2][8] |

| Aqueous | Water | Sparingly Soluble / Less Soluble | [1][3][8][12] |

Expert Analysis: The data indicates that N-Boc-piperazine is broadly soluble in common polar organic solvents. Its limited solubility in water is expected due to the hydrophobic tert-butyl group, which dominates the molecule's character despite the presence of hydrogen-bonding groups.[1][3] The reported "solubility" in water in some commercial sources may refer to partial miscibility or solubility at elevated temperatures.[8][12][13] For process applications, it should be treated as sparingly soluble in water at best.

A Self-Validating Protocol for Equilibrium Solubility Determination

For any process optimization, crystallization development, or scale-up, qualitative data is insufficient. An accurate, quantitative determination of solubility is required. The isothermal shake-flask method is the gold standard for measuring equilibrium solubility due to its reliability and direct reflection of thermodynamic principles.[11]

Causality Behind the Shake-Flask Method

This method is chosen because it ensures that the system reaches a true thermodynamic equilibrium. By agitating an excess of the solid with the solvent over an extended period (typically 24-72 hours), we allow sufficient time for the dissolution and precipitation rates to become equal.[11] This contrasts with faster methods that might measure supersaturated or kinetically trapped states. The inclusion of a concentration analysis step via a calibrated method like HPLC provides a robust, quantifiable, and reproducible endpoint.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of N-Boc-piperazine in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials & Equipment:

-

N-Boc-piperazine (purity >99%)

-

Solvent of choice (HPLC grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of N-Boc-piperazine in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of N-Boc-piperazine to a vial (e.g., add ~100 mg to 2 mL of solvent). The key is to ensure solid material remains undissolved at equilibrium. Seal the vial tightly.

-

Equilibration: Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for at least 24 hours. A visual check should confirm that excess solid is still present. For robust studies, samples can be taken at 24, 48, and 72 hours to confirm that the concentration has reached a plateau, verifying equilibrium.

-

Sampling: After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates. The first few drops should be discarded to saturate the filter membrane and avoid adsorption effects.

-

Dilution: Accurately dilute the filtered, saturated solution with the solvent to bring its concentration within the range of the HPLC calibration curve.

-

Analysis: Analyze the standard solutions and the diluted sample solution by HPLC. Record the peak area for N-Boc-piperazine.

-

Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility (S) in the saturated solution using the following formula, accounting for the dilution factor: S (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor

-

Visualization of the Experimental Workflow

Practical Applications & Process Logic

The quantitative solubility data obtained is not merely an academic exercise; it is the foundation for rational process design.

Solvent Selection for Synthesis and Purification

The ideal solvent for a reaction involving N-Boc-piperazine must not only dissolve the starting materials but also be compatible with the reaction conditions and facilitate product isolation. For crystallization, a solvent system is required where the compound has high solubility at an elevated temperature but low solubility at a lower temperature. Alternatively, an anti-solvent approach can be used, where N-Boc-piperazine is dissolved in a good solvent, and a miscible anti-solvent (in which it is poorly soluble) is added to induce precipitation.

Decision Framework for Solvent Selection

The choice of a solvent system is a multi-parameter optimization problem. The following diagram illustrates a logical decision-making process for selecting a solvent for the crystallization of a product derived from N-Boc-piperazine.

Sources

- 1. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. N-Boc-Piperazine [prometheatechsynth.com]

- 5. 1-carboxylic acid tert-butyl ester (N Boc Piperazine) Manufacturer in Padra, Gujarat [kaivalchem.com]

- 6. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 57260-71-6 CAS MSDS (1-BOC-Piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. N- BOC Piperazine [intersperse.in]

- 13. lookchem.com [lookchem.com]

An In-Depth Technical Guide to the Stability and Storage of 1-Boc-Piperazine for Pharmaceutical and Research Applications

Introduction

1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is a cornerstone intermediate in modern medicinal chemistry and organic synthesis.[1][2] Its utility lies in the strategic placement of the tert-butoxycarbonyl (Boc) protecting group on one of the two nitrogen atoms of the piperazine ring. This mono-protection allows for selective functionalization of the free secondary amine, making it an invaluable building block for a vast array of pharmaceuticals, including agents targeting the central nervous system, antipsychotics, and antihistamines.[1][2][3] However, the very nature of this protecting group, designed for controlled removal, dictates the compound's stability profile. An incomplete understanding of its chemical liabilities can lead to compromised sample purity, inconsistent reaction outcomes, and inaccurate results. This guide provides a comprehensive analysis of the stability of 1-Boc-piperazine, its degradation pathways, and field-proven protocols for its optimal storage and handling, ensuring its integrity from the stockroom to the reaction flask.

Section 1: Core Chemical Stability and Physicochemical Properties

The stability of 1-Boc-piperazine is intrinsically linked to the chemistry of the Boc protecting group. This carbamate is renowned for its robustness under neutral and basic conditions, making it compatible with a wide range of synthetic transformations.[] However, it is engineered to be labile under acidic conditions, which is the primary chemical vulnerability of the molecule.[5]

The compound itself is a low-melting, off-white to yellowish crystalline solid.[1][6] Its hygroscopic and air-sensitive nature are critical factors that must be addressed in any storage protocol.[7][8][9]

| Property | Value | Reference(s) |

| CAS Number | 57260-71-6 | [1] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline solid or powder | [1][6][10] |

| Melting Point | 40-49 °C | [1][11] |

| Solubility | Soluble in methanol, ethyl acetate, dichloromethane (MDC) | [3][9] |

| Water Solubility | Poor / Does not mix well | [2][10] |

Section 2: Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The principal mechanism of degradation for 1-Boc-piperazine is the acid-catalyzed cleavage of the Boc group. This reaction proceeds readily in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), but can also be initiated by weaker acidic conditions, especially over prolonged periods.[5]

Mechanism of Degradation:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by an acid source.

-

Carbocation Formation: The protonated intermediate collapses, eliminating a stable tert-butyl cation and forming a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the unprotected piperazine.

This pathway underscores the critical incompatibility of 1-Boc-piperazine with acidic reagents, solvents, or even acidic atmospheric gases (e.g., CO₂) in the presence of moisture over time.

Caption: Primary degradation pathway of 1-Boc-piperazine via acid catalysis.

Section 3: Recommended Storage and Handling Protocols

To mitigate degradation and ensure long-term purity, a multi-faceted approach to storage is required. The causality is clear: each condition is designed to counteract a specific chemical liability.

Long-Term Storage (Months to Years):

-

Temperature: Refrigerate at 2-8 °C .[1][6][12] Low temperatures significantly reduce the rate of any potential degradation reactions.

-

Atmosphere: Store under an inert gas (Argon or Nitrogen) .[8][13][14] This is the most critical step. It displaces atmospheric moisture, preventing hydrolysis, and displaces oxygen, preventing potential long-term oxidation of the secondary amine. It also displaces CO₂, preventing the formation of carbonic acid in the presence of trace moisture.

-

Container: Use tightly sealed, opaque containers .[10][15] A secure seal is essential to prevent moisture ingress and maintain the inert atmosphere. Opaque containers protect the compound from light, mitigating the risk of photolytic degradation.[2][7]

Short-Term Handling (Bench-Top Use):

-

Equilibration: Before opening, allow the container to warm to ambient temperature completely. This prevents atmospheric moisture from condensing onto the cold solid.

-

Inert Atmosphere: Handle the solid under a blanket of inert gas whenever possible. For frequent use, consider transferring an aliquot to a smaller vial to avoid repeatedly compromising the main stock bottle.

-

Minimize Exposure: Keep the container open for the shortest possible time.

-

Resealing: Securely seal the container immediately after use, purging with inert gas if possible.

| Parameter | Recommended Condition | Rationale | Reference(s) |

| Temperature | 2-8 °C (Refrigerated) | Slows kinetic rate of degradation. | [1][12][14] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with moisture, oxygen, and acidic atmospheric gases (CO₂). | [8][13] |

| Light | Dark (Opaque Container) | Prevents potential photolytic degradation. | [2][7] |

| Container | Tightly Sealed | Prevents moisture ingress and maintains inert atmosphere. | [8][10][15] |

| Incompatibles | Store away from strong acids, and strong oxidizing agents. | Prevents direct chemical reaction and degradation. | [7][8][10] |

Section 4: Validating Stability - Experimental Protocols

Trust in a reagent's purity is paramount. The following protocols provide a self-validating system for researchers to assess the stability of 1-Boc-piperazine and develop a stability-indicating analytical method. Such studies are crucial for establishing shelf-life and understanding potential impurities.[16]

Caption: Workflow for a forced degradation study of 1-Boc-piperazine.

Protocol 4.1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample under various stress conditions to identify potential degradation products and confirm the primary degradation pathway.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 1-Boc-piperazine in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis. (Note: Boc groups are generally base-stable, so minimal degradation is expected).[]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 60°C for 48 hours.

-

Photolytic Degradation: Expose a quartz vial containing the stock solution to a photostability chamber (with UV and visible light) according to ICH Q1B guidelines.

-

Control Sample: Keep 1 mL of the stock solution mixed with 1 mL of water at 4°C in the dark.

-

Analysis: Analyze all samples using the HPLC method described in Protocol 4.2 to assess the extent of degradation and the formation of new peaks.

Protocol 4.2: Stability-Indicating HPLC Method with UV Derivatization

Because the primary degradant, piperazine, lacks a strong UV chromophore, a derivatization step is necessary for sensitive detection by HPLC-UV.[17][18] This method allows for the simultaneous quantification of the parent compound and its key degradant.

Methodology:

-

Reagent Preparation:

-

Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.0.

-

Derivatizing Agent: Prepare a 5 mg/mL solution of 4-Chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile.[19]

-

-

Sample Preparation and Derivatization:

-

For each sample from the forced degradation study (and the control), take a 100 µL aliquot.

-

Add 500 µL of Borate Buffer (pH 9.0).

-

Add 200 µL of the NBD-Cl solution.

-

Vortex the mixture and heat in a water bath at 60°C for 30 minutes.

-

Cool the mixture to room temperature. Dilute with the mobile phase if necessary.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 20% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 20% B, and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 470 nm (for the NBD-piperazine derivative) and 220 nm (for 1-Boc-piperazine). A Diode Array Detector (DAD) is ideal.

-

Injection Volume: 10 µL.

-

-

Analysis: The parent 1-Boc-piperazine peak and the peak corresponding to the NBD-piperazine derivative should be well-resolved. The method is considered "stability-indicating" if the degradant peaks do not co-elute with the parent peak.

Conclusion

1-Boc-piperazine is an indispensable tool in chemical synthesis, but its utility is directly tied to its purity. The primary stability risk is the acid-catalyzed cleavage of the Boc group, a reaction exacerbated by the presence of moisture. Its hygroscopic and air-sensitive nature demands rigorous storage and handling protocols. By implementing the recommended conditions—refrigeration under a dry, inert atmosphere in a tightly sealed, opaque container—researchers can confidently preserve the integrity of this crucial reagent. Furthermore, the application of systematic forced degradation studies and the development of a stability-indicating analytical method provide a robust framework for quality control and a deeper understanding of the molecule's behavior over time.

References

- Zhang, et al. (2014). Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid. ResearchGate.

- Molequle.The Chemistry of 1-Boc-Piperazine: Synthesis and Applications.

- LookChem.1-BOC-PIPERAZINE CAS 57260-72-7 WIKI.

- Wikipedia.Tert-Butyloxycarbonyl protecting group.

- Li, W., et al. (2014). An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration. Mechanism and Application. PMC - NIH.

- Reddit.Why is boc stable to hydrolysis under basic conditions?

- Mac-Chem.1-Boc-Piperazine (CAS 57260-71-6): Key Intermediate, Safety, and Quality Testing.

- Chemtron.1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.

- Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine.

- Shinde, N., et al. (2016). Forced Degradation Studies. MedCrave online.

- Hansen, S.H., et al. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.

- Journal of Chemical and Pharmaceutical Research.Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- Google Patents.CN106543107A - A kind of synthetic method of 1 BOC piperazines.

- Adhikari, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 1-Boc-Piperazine (CAS 57260-71-6): Key Intermediate, Safety, and Quality Testing [nsrlaboratories.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. lifechempharma.com [lifechempharma.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.com [fishersci.com]

- 9. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. 1-Boc-piperazine 97 57260-71-6 [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. nbinno.com [nbinno.com]

- 14. 1-(tert-Butoxycarbonyl)piperazine | 57260-71-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. echemi.com [echemi.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. jocpr.com [jocpr.com]

An In-Depth Technical Guide to the Hazards and Safety Precautions for N-Boc-piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Risks of a Versatile Building Block

N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is a pivotal intermediate in modern medicinal chemistry and organic synthesis.[1] Its structure, featuring a piperazine ring mono-protected by a tert-butyloxycarbonyl (Boc) group, makes it an invaluable precursor for synthesizing complex active pharmaceutical ingredients (APIs), particularly in the development of central nervous system and anti-infective drugs.[1][2][3] The Boc group serves as a robust protecting shield, allowing for selective functionalization at the unprotected secondary amine, and can be readily removed under acidic conditions.[1][2]

While its synthetic utility is well-established, the handling of N-Boc-piperazine necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of its hazard profile, risk mitigation strategies, and emergency procedures, designed to empower researchers to work safely and effectively with this compound.

Section 1: Hazard Identification and Classification

N-Boc-piperazine is a white to off-white crystalline powder or waxy solid at room temperature.[1][2][3][4] Although some safety data sheets (SDS) may not classify the substance, a significant consensus from suppliers and chemical databases indicates that it should be handled as a hazardous chemical.[5][6] The primary risks are associated with its irritant properties.

Physicochemical Properties

A clear understanding of the compound's physical properties is fundamental to its safe handling and use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 57260-71-6 | [1][2][5][7] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][2][7] |

| Molecular Weight | 186.25 g/mol | [1][2][6] |

| Appearance | White to off-white crystalline powder or waxy solid | [1][2][4] |

| Melting Point | 43–47 °C (lit.) | [1][2][4] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethanol, ethyl acetate, methanol); does not mix well with water. | [2][4] |

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. N-Boc-piperazine is consistently classified as follows:

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Irritation | 2 / 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

| (Source: Aggregated data from multiple suppliers and databases[5][6][7][8][9]) |